molecular formula C9H3F14IO B12842766 2-Iodo-1H,1H,2H-perfluoronon-2-en-1-ol

2-Iodo-1H,1H,2H-perfluoronon-2-en-1-ol

Cat. No.: B12842766
M. Wt: 520.00 g/mol
InChI Key: JIPGTBFJIYIERY-NSCUHMNNSA-N
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Description

2-Iodo-1H,1H,2H-perfluoronon-2-en-1-ol is a chemical compound with the molecular formula C9H2F17IO It is characterized by the presence of iodine and a perfluorinated carbon chain, which imparts unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-1H,1H,2H-perfluoronon-2-en-1-ol typically involves the iodination of a perfluorinated alkene. One common method includes the reaction of perfluoronon-2-en-1-ol with iodine in the presence of a catalyst under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving continuous monitoring and adjustment of parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-1H,1H,2H-perfluoronon-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding perfluorinated carboxylic acids.

    Reduction: Reduction reactions can convert the iodine group to a hydrogen atom, yielding perfluoronon-2-en-1-ol.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as halides or amines, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium iodide (NaI) or ammonia (NH3) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Perfluorinated carboxylic acids.

    Reduction: Perfluoronon-2-en-1-ol.

    Substitution: Various substituted perfluoronon-2-en-1-ol derivatives.

Scientific Research Applications

2-Iodo-1H,1H,2H-perfluoronon-2-en-1-ol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce perfluorinated groups into molecules.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying biological systems.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialized materials, such as fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of 2-Iodo-1H,1H,2H-perfluoronon-2-en-1-ol involves its interaction with molecular targets through its iodine and perfluorinated groups. These interactions can lead to various biochemical effects, such as enzyme inhibition or modulation of cellular pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1H,1H,2H-perfluoronon-2-en-1-ol: Similar structure but with a bromine atom instead of iodine.

    2-Chloro-1H,1H,2H-perfluoronon-2-en-1-ol: Contains a chlorine atom instead of iodine.

    2-Fluoro-1H,1H,2H-perfluoronon-2-en-1-ol: Fluorine atom replaces iodine.

Uniqueness

2-Iodo-1H,1H,2H-perfluoronon-2-en-1-ol is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and higher atomic weight influence the compound’s chemical behavior, making it suitable for specific applications where other halogens may not be as effective.

Properties

Molecular Formula

C9H3F14IO

Molecular Weight

520.00 g/mol

IUPAC Name

(E)-3,4,4,5,5,6,6,7,7,8,8,9,9,9-tetradecafluoro-2-iodonon-2-en-1-ol

InChI

InChI=1S/C9H3F14IO/c10-3(2(24)1-25)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)9(21,22)23/h25H,1H2/b3-2+

InChI Key

JIPGTBFJIYIERY-NSCUHMNNSA-N

Isomeric SMILES

C(/C(=C(/C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)\F)/I)O

Canonical SMILES

C(C(=C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)I)O

Origin of Product

United States

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